Furaneol - 3658-77-3

Furaneol

Catalog Number: EVT-295386
CAS Number: 3658-77-3
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy-2,5-dimethyl-3(2H)-furanone, known as Furaneol, is an important aroma compound found naturally in various fruits like strawberries, pineapples, and raspberries, as well as in processed foodstuffs. [, , , ] It is also used as an artificial flavoring agent in various food products. [] It contributes significantly to the aroma profiles of these fruits and products due to its low odor threshold, making it perceptible even at low concentrations. [, ]

Furaneol is known for its characteristic sweet, caramel-like aroma, often described as having a burnt sugar or cotton candy-like note. [, , , , ] It is appreciated for its ability to enhance the overall aroma profile of various foods and beverages, contributing to their sensory appeal. [, ]

Furaneol Glucoside

Compound Description: Furaneol glucoside is a glycoside derivative of furaneol, formed by the addition of a glucose molecule to furaneol. It serves as a precursor to furaneol, releasing the aroma compound during processes like alcoholic fermentation and fruit ripening [, , ].

Mesifuran (2,5-dimethyl-4-methoxy-3(2H)-furanone)

Compound Description: Mesifuran, also known as methoxyfuraneol, is a methoxy derivative of furaneol. It possesses a sherry-like aroma []. Its formation is catalyzed by an O-methyltransferase enzyme that uses S-adenosyl methionine (SAM) as a methyl donor [].

Homofuraneol (2(5)-ethyl-5(2)-methyl-4-hydroxy-3(2H)-furanone)

Compound Description: Homofuraneol is a structural analog of furaneol, differing by an ethyl group instead of a methyl group at the 2- or 5- position. Like furaneol, it contributes to the caramel-like aroma of various foods and beverages, including wines [, , ].

Norfuraneol (5-methyl-4-hydroxy-3(2H)-furanone)

Compound Description: Norfuraneol is structurally similar to furaneol, lacking a methyl group at the 2-position. It is found in fresh and processed tomatoes [, ].

Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone)

Compound Description: Sotolon is a furanone derivative known for its intense curry or maple syrup-like aroma. It is found in various foods and beverages, including wines, contributing to their aged and oxidative character [].

4-Methyl-4-sulfanylpentan-2-one (4M4SP)

Compound Description: 4M4SP is a volatile sulfur compound known for its characteristic box tree aroma. It is commonly found in Sauvignon Blanc wines and contributes to their distinctive character [, ].

3-Sulfanylhexan-1-ol (3SH)

Compound Description: 3SH is another volatile sulfur compound, recognized for its grapefruit and passionfruit aroma. Similar to 4M4SP, it is found in Sauvignon Blanc wines and contributes to their thiol-driven aroma profile [, ].

Classification

Furaneol belongs to the class of compounds known as furanones, which are cyclic compounds containing a furan ring with a ketone functional group. It has two stereoisomers: (R)-(+)-furaneol and (S)-(−)-furaneol, with the (R)-form being primarily responsible for its sweet aroma .

Synthesis Analysis

Furaneol can be synthesized through several methods, including both chemical and biosynthetic pathways.

Chemical Synthesis

One notable method involves the aldol condensation of 2,5-dimethyl-3(2H)-furanone with an aldehyde under basic conditions, followed by dehydration to form the desired furanone. The reaction typically occurs at temperatures ranging from 10°C to 50°C and can utilize hydrochloric acid as a catalyst under reflux conditions .

Another approach involves the Maillard reaction, where reducing sugars react with amino acids or proteins at elevated temperatures to produce various flavor compounds, including furaneol. This reaction can occur during food processing or cooking, contributing to the flavor profile of cooked foods .

Biosynthesis

In nature, furaneol is biosynthesized primarily in fruits through enzymatic pathways. The main precursors for its biosynthesis include D-fructose and D-fructose-6-phosphate, which are derived from sucrose and glucose. The production of furaneol in strawberries has been linked to ripening processes where enzymatic activities increase its concentration significantly .

Molecular Structure Analysis

Furaneol has the molecular formula C7H10O3C_7H_{10}O_3 and features a furan ring with hydroxyl and carbonyl groups. Its structure can be represented as follows:

C7H10O3 Furaneol \text{C}_7\text{H}_{10}\text{O}_3\quad \text{ Furaneol }

Structural Characteristics

  • Molecular Weight: Approximately 142.15 g/mol.
  • Melting Point: Ranges between 78°C to 79°C.
  • Functional Groups: Contains a hydroxyl group (-OH), contributing to its solubility in water and polar solvents.

The stereochemistry of furaneol allows for two enantiomers that exhibit different sensory properties; thus, understanding its molecular structure is crucial for applications in flavoring and perfumery .

Chemical Reactions Analysis

Furaneol participates in various chemical reactions:

  1. Maillard Reaction: In food chemistry, furaneol is formed through complex reactions involving sugars and amino acids under heat. This reaction contributes significantly to the flavor development in cooked foods.
  2. Reduction Reactions: Furaneol can undergo reduction to form other derivatives such as reduced furaneol (2,5-dimethyl-4-hydroxy-tetrahydrofuran-3-one), which has different sensory properties and potential applications in food science .
  3. Hydrolysis: Furaneol glucosides can be hydrolyzed enzymatically or chemically to release free furaneol, which can affect flavor profiles during fermentation processes .
Mechanism of Action

The mechanism of action for furaneol primarily involves its olfactory properties. When present at low concentrations (around 10 parts per billion), it exhibits a sweet strawberry-like aroma that can enhance the sensory experience of foods and fragrances.

Enzymatic Pathways

In biological systems, enzymes catalyze the conversion of precursor molecules (like D-fructose) into furaneol through specific biochemical pathways during fruit ripening. These enzymatic processes are influenced by factors such as temperature and pH, which can alter the yield of furaneol produced .

Physical and Chemical Properties Analysis

Furaneol possesses several notable physical and chemical properties:

  • Appearance: White or colorless solid.
  • Solubility: Soluble in water and various organic solvents.
  • Odor Threshold: Extremely low odor threshold (~10 ppb), making it highly potent even at minimal concentrations.
  • Stability: Generally stable under normal conditions but may degrade under extreme heat or acidic conditions.

These properties make furaneol an attractive compound for use in food flavoring and perfumery .

Applications

Furaneol has diverse applications across several industries:

Introduction to Furaneol

Historical Discovery and Nomenclature

The journey of Furaneol began in 1960 when it was first identified as a product of the Maillard reaction—the non-enzymatic browning between amino acids and reducing sugars under heat [1] [4]. Five years later, Rodin et al. isolated the same compound from pineapple, marking its discovery as a natural flavor constituent [1] [3]. The 1970s witnessed a breakthrough when Finnish researchers investigating arctic bramble (Rubus arcticus, locally termed "mesimarja") identified a dominant aroma compound comprising over one-third of its volatile profile [4]. Through preparative gas chromatography and NMR spectroscopy, this compound was characterized as 2,5-dimethyl-4-methoxy-3(2H)-furanone—dubbed "mesifurane" in honor of its botanical source [4]. The name "Furaneol" itself emerged as a commercial trademark, reflecting its furanone backbone and sensory role [3] [8].

Table 1: Key Historical Milestones in Furaneol Research

YearDiscoverySignificance
1960Identified as Maillard productFirst chemical synthesis pathway established [1]
1965Isolated from pineappleRecognition as natural flavorant [3]
Early 1970sDominant aroma in arctic brambleRevealed enzymatic origin in fruits [4]
1974Structural confirmation of mesifuraneLinked methylation to Furaneol [4]
1990s–2000sBiosynthetic enzymes characterizedEnabled biotechnological production [1] [2]

Structural and Chemical Identity

Furaneol’s molecular architecture (C6H8O3, monoisotopic mass: 128.047 g/mol) features a furanone ring with hydroxyl and methyl substituents that enable remarkable functional versatility [5] [10]. Its crystalline solid form (melting point: 73–77°C) exhibits high water solubility, facilitating interactions with biological matrices [3]. Three key properties define its chemical behavior:

  • Tautomerism: Furaneol exists in equilibrium between keto and enol forms. The enol tautomer dominates in aqueous solutions, contributing to its stability through intramolecular hydrogen bonding [1] [10]. This tautomerism influences both reactivity and sensory properties, as the enol form generates stronger caramel notes [1].

  • Chirality: The C2 position creates a stereogenic center, yielding (R)- and (S)-enantiomers. The (R)-enantiomer occurs naturally and exhibits approximately 10-fold greater odor intensity than its (S)-counterpart due to optimized binding with olfactory receptors [8] [1].

  • Reactivity: The hydroxyl group undergoes enzymatic O-methylation (forming mesifurane) and glucosylation (yielding non-volatile β-D-glucopyranoside and malonyl-glucoside derivatives in fruits) [1] [2]. Thermal degradation produces fenugreek-like off-notes, while oxidation generates reactive oxygen species [1] [7].

Table 2: Thermal Degradation Products and Their Sensory Impact

Degradation PathwayProducts FormedSensory Attributes
OxidationUnsaturated diketonesFenugreek, curry-like off-notes [7]
Acid hydrolysis4-Hydroxy-5-methyl-3(2H)-furanoneWeakened caramel notes [1]
Alkaline conditionsPolymerized compoundsLoss of aroma intensity [1]

Significance in Food Science and Natural Product Chemistry

Furaneol’s dual origin—via enzymatic biosynthesis in fruits and thermal generation in processed foods—cements its interdisciplinary importance. In strawberry (Fragaria spp.), concentrations reach 37 μg/g in ripe fruit, correlating with sucrose accumulation and enzymatic activation [3] [7]. The biosynthetic pathway involves:

  • D-Fructose-1,6-diphosphate as the primary precursor [1] [2]
  • Enone oxidoreductase (FaQR) catalyzing the terminal step, with activity peaking during ripening [2]
  • O-Methyltransferases converting Furaneol to mesifurane [4]
  • Glucosyltransferases forming stable, non-volatile conjugates for storage [1]

Simultaneously, Furaneol arises in thermally processed foods via Maillard pathways:

  • L-Rhamnose generates >40 mol% yield upon heating [1]
  • Phosphorylated sugars direct reaction kinetics toward furanone formation [1]
  • Methylglyoxal-glucose interactions provide alternative routes [1]

In flavor applications, Furaneol serves dual roles:

  • Character Impact Compound: At 10,000 ppm in strawberry/pineapple flavors, it defines their sensory identity [7].
  • Flavor Modulator: Sub-sensory levels (2–5 ppm in citrus) enhance "juiciness" by suppressing bitterness [7] [9]. Its sweetness-enhancing potency surpasses ethyl maltol by 12–15 times, reducing formulation costs [9].

Table 3: Natural Occurrence of Furaneol in Selected Foods

SourceConcentrationSensory Contribution
Strawberry (ripe)Up to 37 μg/gPrimary caramel-strawberry note [3]
Arctic brambleDominant volatile>30% of total aroma profile [4]
PineappleVariableSupporting tropical fruit note [3]
TomatoTrace–significantSweetness enhancer [3] [6]
Roasted coffee/beefMaillard-derivedCaramelized, burnt sugar nuances [2]

The compound’s economic footprint is substantial, with mesifurane alone generating $100 million in annual sales [4]. Biotechnology now focuses on sustainable production via enzymatic catalysis or microbial fermentation, leveraging identified biosynthetic genes [1] [9]. As a natural flavorant, it satisfies clean-label demands while outperforming synthetic analogs in sensory complexity—securing Furaneol’s status as an irreplaceable tool in flavor design [7] [9].

Properties

CAS Number

3658-77-3

Product Name

Furaneol

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N

SMILES

CC1C(=O)C(=C(O1)C)O

Solubility

In water, 0.315 g/mL at 25 °C
Soluble in oil and ethanol
Soluble in oil; Insoluble in water
Soluble (in ethanol)

Synonyms

4-Hydroxy-2,5-dimethyl-3(2H)-furanone; 2,5-Dimethyl-3-hydroxy-4-oxo-_x000B_4,5-dihydrofuran; 2,5-Dimethyl-4,5-dihydrofuran-3-ol-4-one; 2,5-Dimethyl-4-hydroxy-_x000B_2,3-dihydrofuran-3-one; 4-Hydroxy-2,5-dimethyl-3-oxo-2,3-dihydrofuran; 4-Hydroxy-2,5-dimethyl-2,3

Canonical SMILES

CC1C(=O)C(=C(O1)C)O

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